molecular formula C14H16O2 B3292541 5-(2,3-Dimethylphenyl)cyclohexane-1,3-dione CAS No. 87822-13-7

5-(2,3-Dimethylphenyl)cyclohexane-1,3-dione

Cat. No.: B3292541
CAS No.: 87822-13-7
M. Wt: 216.27 g/mol
InChI Key: XSQHNTMUOBNZMO-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)cyclohexane-1,3-dione is a synthetic cyclic 1,3-dione derivative intended for research and development purposes. Compounds in this class are of significant interest in medicinal chemistry and chemical biology due to their versatile reactivity. The 1,3-dione moiety can act as a key precursor for the synthesis of more complex heterocyclic systems or function as a chelating group in catalyst design. Furthermore, structural analogs are investigated for their potential biological activities, making them valuable scaffolds in pharmaceutical research. This product is offered as a high-purity material to ensure reproducible results in analytical and experimental applications. It is strictly for laboratory research use. This compound is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,3-dimethylphenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQHNTMUOBNZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CC(=O)CC(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680647
Record name 5-(2,3-Dimethylphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87822-13-7
Record name 5-(2,3-Dimethylphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 2,3 Dimethylphenyl Cyclohexane 1,3 Dione

Classical Approaches and Their Modern Adaptations

Classical synthetic routes to the cyclohexane-1,3-dione core have been refined over decades, offering robust and well-understood methods for its construction. These strategies typically involve sequential or one-pot condensation and cyclization reactions.

Michael Addition Strategies for Cyclohexane-1,3-dione Core Construction

The Michael addition, or conjugate addition, is a cornerstone in the synthesis of cyclohexane-1,3-dione derivatives. studycorgi.com This reaction involves the addition of a nucleophile (a Michael donor), typically an enolate, to an α,β-unsaturated carbonyl compound (a Michael acceptor). studycorgi.com The formation of the 5-substituted cyclohexane-1,3-dione ring is often achieved through a tandem sequence involving a Michael addition followed by an intramolecular cyclization, such as a Claisen condensation. organic-chemistry.org

A common pathway involves the reaction of a Michael donor like diethyl malonate with an appropriate α,β-unsaturated ketone. studycorgi.com For the synthesis of 5-(2,3-Dimethylphenyl)cyclohexane-1,3-dione, the Michael acceptor would be a vinyl ketone bearing the 2,3-dimethylphenyl substituent. The initial adduct then undergoes a base-catalyzed intramolecular condensation to form the cyclic dione (B5365651) core, followed by hydrolysis and decarboxylation.

Another variation is the double Michael addition, where a ketone enolate, such as that derived from acetone, adds to two equivalents of an α,β-unsaturated ester like ethyl acrylate. google.comorganic-chemistry.org This is followed by a Claisen-type cyclization to yield the dione ring. organic-chemistry.org This one-pot process demonstrates high atom economy and can be performed on a large scale. google.comorganic-chemistry.org The reaction exhibits remarkable regioselectivity in the initial addition, followed by the cyclization step. organic-chemistry.org

Table 1: Examples of Michael Addition Strategies for Cyclohexanedione Synthesis

Michael Donor Michael Acceptor Base/Catalyst Key Features
Diethyl Malonate Mesityl Oxide Sodium Methoxide Forms 5,5-dimethylcyclohexane-1,3-dione (B117516) (Dimedone). studycorgi.com
Acetone Ethyl Acrylate Sodium Hydride One-pot double Michael addition followed by Claisen cyclization. google.comorganic-chemistry.org
Dimedone Chalcones Sodium Acetate Synthesis of various 5-aryl substituted dione derivatives.
Benzylic Nitriles/Esters Methyl Acrylate Potassium tert-butoxide Tandem double Michael addition-Dieckmann condensation. researchgate.net

Dieckmann Condensation and Related Cyclization Reactions

The Dieckmann condensation is an intramolecular base-catalyzed reaction of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming stable five- and six-membered rings, making it a primary method for synthesizing the cyclohexane-1,3-dione framework. wikipedia.org The mechanism is analogous to the intermolecular Claisen condensation. organic-chemistry.org

To synthesize this compound via this route, a precursor such as a diethyl 3-(2,3-dimethylphenyl)adipate would be required. In the presence of a strong base like sodium ethoxide, an enolate is formed at the α-position of one ester group, which then attacks the carbonyl carbon of the other ester group, leading to cyclization. wikipedia.org Subsequent acidic workup and decarboxylation would yield the target dione. The yields for Dieckmann condensations are generally good, particularly if the resulting β-keto ester has an enolizable proton, which stabilizes the product. organic-chemistry.org

Modern adaptations often combine the Dieckmann condensation with other reactions in a single pot. For example, a tandem double Michael addition-Dieckmann condensation can be used to construct 4,4-disubstituted cyclohexane (B81311) β-keto esters from benzylic nitriles and methyl acrylate, forming three new carbon-carbon bonds in one sequence. researchgate.net

Multi-Component Reaction Sequences in Dione Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.gov These reactions are valuable tools in modern organic synthesis for creating molecular complexity in a straightforward manner. nih.gov

While a direct MCR for the de novo synthesis of this compound is not prominently described, existing cyclohexane-1,3-dione scaffolds are frequently used as building blocks in MCRs. For instance, cyclohexane-1,3-dione can undergo MCRs with aromatic aldehydes and malononitrile (B47326) or ethyl cyanoacetate (B8463686) to produce fused pyran and pyridine (B92270) derivatives. nih.gov These examples highlight the utility of the dione core in complex constructions and suggest the potential for developing MCRs that directly assemble the substituted dione ring from simpler acyclic precursors.

Contemporary and Environmentally Conscious Synthetic Routes

Modern synthetic chemistry places increasing emphasis on the development of catalytic methods and adherence to the principles of green chemistry. These approaches aim to improve efficiency, reduce environmental impact, and enhance selectivity.

Catalytic Approaches (e.g., Organocatalysis, Metal-Catalyzed Reactions)

Catalytic methods provide powerful alternatives to classical stoichiometric reactions, often proceeding under milder conditions with higher selectivity.

Organocatalysis: The use of small chiral organic molecules to catalyze asymmetric reactions has emerged as a major field in synthesis. Organocatalysis has been successfully applied to the synthesis of chiral cyclohexane derivatives. For example, the asymmetric desymmetrization of prochiral cyclohexane-1,3-diones can be achieved through a tandem annulation reaction merging iminium and enamine activation. rsc.org Similarly, chiral prolinol derivatives can catalyze the reaction of β-ketoesters with α,β-unsaturated aldehydes to form optically active cyclohexenones with high enantioselectivity. au.dk Asymmetric conjugate additions of 1,3-dicarbonyl compounds to β-arylvinyl triflones, catalyzed by tertiary amino-thioureas, also proceed with high yields and enantioselectivities, offering a pathway to chiral 5-aryl substituted structures. acs.org

Metal-Catalyzed Reactions: Transition metal catalysis offers a vast array of transformations for C-C bond formation. uva.es While direct metal-catalyzed cyclizations to form 5-aryl-cyclohexane-1,3-diones are less common, related transformations are well-established. For instance, rhodium(II) catalysts have been investigated for the asymmetric cycloaddition of 2-diazocyclohexane-1,3-diones to furans, although achieving high enantioselectivity can be challenging. researchgate.net Metal complexes of cyclohexane-1,3-dione derivatives themselves are also synthesized and studied, indicating the compound's ability to coordinate with metal ions. nih.gov Such coordination is a key aspect of their biological activity and can be relevant in metal-catalyzed transformations of the dione ring itself. nih.gov

Table 2: Examples of Catalytic Approaches in Cyclohexanedione Synthesis

Catalyst Type Catalyst Example Reaction Type Key Outcome
Organocatalyst Chiral Prolinol Derivative Michael/Aldol Cascade Asymmetric synthesis of 5-substituted cyclohex-2-enones. au.dk
Organocatalyst Tertiary Amino-Thiourea Conjugate Addition Enantioselective addition of dicarbonyls to vinyl acceptors. acs.org
Metal Catalyst Rhodium(II) Complexes Cycloaddition Reaction of 2-diazocyclohexane-1,3-diones with furans. researchgate.net
Metal Catalyst Palladium Complexes Cross-Coupling General method for forming aryl-carbon bonds. uva.es

Green Chemistry Principles in the Synthesis of Cyclohexane-1,3-diones

The principles of green chemistry focus on designing chemical processes that minimize negative environmental impacts. researchgate.net These principles are increasingly being applied to the synthesis of cyclohexane-1,3-diones and related structures.

Key green chemistry strategies applicable to this synthesis include:

Catalysis: The use of catalytic amounts of reagents (organocatalysts or metal catalysts) instead of stoichiometric amounts reduces waste and often allows for milder reaction conditions. rsc.orguva.es

Atom Economy: Designing reactions, such as MCRs and tandem reactions (e.g., Michael addition-cyclization), where the maximum number of atoms from the reactants are incorporated into the final product. google.comnih.gov

Use of Safer Solvents: Exploring the use of aqueous media or solvent-free (neat) conditions can significantly reduce the environmental impact of a synthesis. organic-chemistry.orgresearchgate.net For example, some syntheses of dihydrofurans using cyclic 1,3-diones have been reported in refluxing aqueous solutions. researchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure, which is often enabled by highly active catalysts, reduces energy consumption. google.com One-pot procedures also contribute to energy efficiency by eliminating the need for intermediate workup and purification steps, which require energy for solvent evaporation and chromatography. researchgate.net

By integrating these principles, the synthesis of this compound can be approached in a more sustainable and efficient manner.

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering advantages in terms of cost, safety, and environmental impact. For the synthesis of 5-arylcyclohexane-1,3-dione derivatives, aqueous media can facilitate reactions like the Michael addition, which is central to the formation of the carbon-carbon bond at the 5-position of the cyclohexane-1,3-dione core.

Research has demonstrated the feasibility of condensing aromatic aldehydes with cyclic 1,3-diones in water. For instance, the reaction between various arylaldehydes and 5,5-dimethylcyclohexane-1,3-dione has been successfully carried out in an aqueous medium at room temperature, often with the aid of simple, eco-friendly catalysts like sodium bicarbonate or sodium sulfate, to produce tetraketone derivatives in good to excellent yields. acs.orgscholarsresearchlibrary.com This approach avoids the use of volatile and toxic organic solvents, simplifying the workup procedure and reducing environmental burden. scholarsresearchlibrary.com

Table 1: Examples of Aqueous Phase Reactions with 5,5-Dimethylcyclohexane-1,3-dione This table is illustrative of the types of reactions discussed and not specific to the synthesis of this compound.

Aromatic AldehydeCatalystYieldReference
p-chlorobenzaldehydeSodium SulfateExcellent acs.org
Various Aromatic AldehydesSodium BicarbonateGood to Excellent scholarsresearchlibrary.com

The high polarity of water can be advantageous for the solubility of certain reactants and catalysts, and the hydrophobic effect can help to drive the association of nonpolar reactants. scholarsresearchlibrary.com These principles are directly applicable to the synthesis of this compound, where a Michael-type addition between a suitable α,β-unsaturated ketone precursor and a dione in an aqueous system presents a greener synthetic route.

Catalyst-Free Methodologies

While many synthetic transformations rely on catalysts to proceed efficiently, the development of catalyst-free reactions is a significant goal in organic synthesis to reduce costs, simplify purification, and minimize toxic waste. In the context of synthesizing the target dione, the key Michael addition step can, under certain conditions, proceed without a dedicated catalyst.

Promoter-free conjugate additions have been reported, for instance, in the reaction of thioacetic acid with β-nitroacrylates. researchgate.net Such reactions often rely on the inherent nucleophilicity and electrophilicity of the reactants or can be promoted by the reaction conditions themselves, such as the choice of solvent or temperature. The Michael reaction, at its core, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a cyclohexane-1,3-dione enolate with an appropriately substituted α,β-unsaturated ketone. In some cases, the basicity of the reaction medium, used to generate the enolate, may be sufficient to promote the reaction without the need for a specific catalyst.

Flow Chemistry and Continuous Processing in Organic Synthesis

Flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for the production of active pharmaceutical ingredients (APIs). scientificupdate.comazolifesciences.com This approach involves the continuous pumping of reagents through a network of tubes or microreactors, where the reaction takes place. azolifesciences.com Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and straightforward scalability. scispace.comnih.gov

The improved control over reaction conditions can lead to higher yields, better selectivity, and reduced byproduct formation. chimia.ch For exothermic reactions, the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing thermal runaways and enabling reactions to be performed under more vigorous but controlled conditions, often referred to as "Novel Process Windows" (NPWs). scispace.com

Microreactor Technology Applications

Microreactors are a key enabling technology in flow chemistry. These devices feature channels with dimensions typically in the sub-millimeter range, which provides an exceptionally high surface-area-to-volume ratio. researchgate.netnih.gov This characteristic dramatically improves heat and mass transfer, allowing for precise temperature control and rapid mixing of reactants. chimia.ch

The benefits of microreactors include:

Enhanced Safety: The small internal volume of microreactors means that only a minimal amount of material is reacting at any given time, significantly reducing the risks associated with handling hazardous reagents or performing highly exothermic reactions. azolifesciences.com

Improved Yield and Selectivity: Precise control over temperature and residence time minimizes the formation of unwanted side products. chimia.ch For example, a lithiation reaction that required cryogenic conditions (–60 °C) in a batch process could be performed at 0 °C in a microreactor, increasing the yield from 83% to 93%. chimia.ch

Rapid Optimization: The small scale and continuous nature of microreactors allow for the rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to quickly identify the optimal parameters for a given transformation. nih.gov

The synthesis of this compound via a Michael addition could be significantly optimized using microreactor technology. The ability to precisely control the reaction temperature would be critical in managing the exothermicity of the C-C bond formation and in maximizing the regioselectivity of the addition.

Scale-Up Considerations in Flow Synthesis

One of the most significant advantages of continuous flow processing is the inherent scalability of the reactions. nih.gov Unlike batch synthesis, where scaling up often requires a complete re-optimization of the process, flow chemistry offers more straightforward routes to increased production. There are two primary strategies for scaling up a continuous flow process:

Scaling-Up: This method involves increasing the dimensions of the reactor (e.g., using longer or wider tubing) and increasing the flow rates of the reagents. This approach allows for a higher throughput within a single reactor system. scispace.com

Numbering-Up (or Scaling-Out): This strategy involves operating multiple identical microreactors in parallel. scispace.com This allows for a modular increase in production capacity without changing the optimized reaction conditions or the reactor's fundamental characteristics, ensuring consistent product quality.

This flexibility makes flow chemistry particularly attractive for pharmaceutical manufacturing, where the demand for a compound can vary significantly from early clinical trials to large-scale commercial production. scientificupdate.commit.edu

Regioselective and Stereoselective Synthetic Pathways

The synthesis of this compound requires precise control over the regioselectivity of the key bond-forming step. The core structure is typically formed via a Michael (1,4-conjugate) addition. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. The regioselectivity of this addition is crucial; a 1,2-addition (to the carbonyl carbon) would lead to different products. acs.orgnih.gov

Generally, the reaction of cyclic 1,3-dicarbonyl compounds with α,β-unsaturated ketones favors the desired 1,4-addition, while reactions with α,β-unsaturated aldehydes can sometimes favor 1,2-addition pathways like the Knoevenagel condensation. acs.orgnih.gov The choice of reactants, catalysts, and reaction conditions plays a critical role in directing the reaction towards the desired 1,4-adduct. For instance, certain acidic conditions have been shown to promote highly regioselective 1,4-addition. acs.orgnih.gov

Furthermore, the creation of the chiral center at the C-5 position of the cyclohexane ring introduces the possibility of stereoisomers. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific enantiomer or diastereomer. Asymmetric Michael additions, often employing chiral catalysts, can be used to achieve high levels of enantioselectivity. researchgate.net Diastereoselective strategies, which control the relative stereochemistry of multiple chiral centers, have also been developed for the synthesis of highly substituted cyclohexanone (B45756) derivatives. beilstein-journals.org

Strategic Derivatization during the Synthesis of this compound Precursors

The properties and reactivity of the final product can be significantly influenced by the strategic modification of its precursors. The synthesis of this compound typically proceeds through a Michael addition involving cyclohexane-1,3-dione (or a derivative) and an α,β-unsaturated ketone, which is itself derived from 2,3-dimethylbenzaldehyde.

The primary precursors are:

2,3-Dimethylbenzaldehyde: This aldehyde is a key starting material. It can be synthesized via the reaction of a Grignard reagent, prepared from 2,3-dimethyl bromobenzene (B47551) and magnesium, with N,N-dimethylformamide (DMF). patsnap.comchemicalbook.comgoogle.com

α,β-Unsaturated Ketone (Chalcone derivative): The aldehyde is then condensed with a ketone, such as acetone, in a Claisen-Schmidt condensation to form the required α,β-unsaturated ketone (a chalcone-type compound). researchgate.netscialert.netnih.govjetir.org This reaction is typically base-catalyzed.

Strategic derivatization can be applied to these precursors. For example, modifying the substituents on the ketone used in the Claisen-Schmidt condensation can alter the electronic properties of the resulting α,β-unsaturated system. This, in turn, can influence the rate and regioselectivity of the subsequent Michael addition. Similarly, derivatization of the cyclohexane-1,3-dione starting material can be used to introduce other functional groups into the final molecule. This approach allows for the synthesis of a diverse library of related compounds from common precursors. google.com

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton and Carbon-13 NMR for Tautomeric Equilibrium Analysis

Cyclohexane-1,3-dione and its derivatives are known to exist as an equilibrium mixture of diketo and enol tautomers in solution. researchgate.netwikipedia.org This phenomenon is readily analyzed using ¹H and ¹³C NMR spectroscopy, as the two forms give rise to distinct sets of signals.

For 5-(2,3-Dimethylphenyl)cyclohexane-1,3-dione, the diketo form would be characterized by specific proton signals corresponding to the methylene (B1212753) groups (C2, C4, C6) and the methine group (C5) of the cyclohexane (B81311) ring. The protons on the 2,3-dimethylphenyl substituent would appear in the aromatic region of the ¹H NMR spectrum, with two additional singlets for the non-equivalent methyl groups.

The enol form, 3-hydroxy-5-(2,3-dimethylphenyl)cyclohex-2-en-1-one, would display a characteristic downfield signal for the enolic hydroxyl proton (OH). Furthermore, the proton at C2 would appear as a singlet in the olefinic region, and the chemical shifts of the adjacent ring protons would be altered due to the presence of the C=C double bond.

Similarly, ¹³C NMR spectra would show distinct signals for each tautomer. The diketo form would exhibit two carbonyl carbon signals (C1, C3) typically in the range of 200-220 ppm. libretexts.org In contrast, the enol form would show signals for a carbonyl carbon (C1), an oxygen-bearing olefinic carbon (C3), and a second olefinic carbon (C2). The relative integration of the signals corresponding to each tautomer in both ¹H and ¹³C NMR spectra allows for the quantification of the tautomeric equilibrium.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound.
PositionPredicted ¹H Shift (ppm) - Diketo FormPredicted ¹³C Shift (ppm) - Diketo FormPredicted ¹H Shift (ppm) - Enol FormPredicted ¹³C Shift (ppm) - Enol Form
C1-~205-~200
C2~3.5 (s)~58~5.5 (s)~100
C3-~205-~190
C4~2.5-2.8 (m)~45~2.4 (m)~35
C5~3.0-3.3 (m)~40~2.8 (m)~38
C6~2.5-2.8 (m)~45~2.6 (m)~48
Aromatic CH~7.0-7.2 (m)~125-140~7.0-7.2 (m)~125-140
Aromatic CH₃~2.2-2.3 (s)~15-20~2.2-2.3 (s)~15-20
Enolic OH--~11-12 (br s)-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on C4, C5, and C6, establishing the connectivity within the aliphatic portion of the cyclohexane ring. It would also confirm the coupling between the aromatic protons on the dimethylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is instrumental in assigning the carbon spectrum based on the previously established proton assignments. For instance, the proton signal for the C5 methine would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for piecing together the entire molecular skeleton. Key correlations would include those from the C5 proton to the aromatic carbons and from the aromatic protons to the C5 carbon, confirming the attachment of the dimethylphenyl group to the cyclohexane ring. Additionally, correlations from the methylene protons at C4 and C6 to the carbonyl carbons (C3 and C1, respectively) would solidify the structure of the dione (B5365651) ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition of this compound (C₁₄H₁₆O₂).

Electron Ionization (EI) mass spectrometry is used to study the fragmentation patterns of the molecule. The fragmentation of cyclohexane-1,3-dione derivatives is influenced by the position of substituents and the tautomeric form present. The diketo form is expected to undergo initial cleavages of the ring bonds adjacent to the carbonyl groups. For the enol tautomer, a retro-Diels-Alder reaction is a common fragmentation pathway. Key fragmentation processes for this compound would likely involve the loss of small neutral molecules like CO and C₂H₄, as well as cleavage of the bond connecting the phenyl ring to the cyclohexane moiety.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₁₄H₁₆O₂; MW = 216.28).
m/z ValuePredicted Fragment IonPossible Origin
216[C₁₄H₁₆O₂]⁺˙Molecular Ion (M⁺˙)
188[M - CO]⁺˙Loss of carbon monoxide
160[M - 2CO]⁺˙Loss of two carbon monoxide molecules
111[C₆H₇O₂]⁺Cyclohexane-1,3-dione fragment after loss of dimethylphenyl group
105[C₈H₉]⁺Dimethylphenyl fragment

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insights into molecular conformation.

In the IR spectrum of this compound, the most prominent features would be the strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations, typically appearing in the region of 1700–1740 cm⁻¹. researchgate.net The presence of the enol tautomer would be indicated by a broad O-H stretching band (around 2500–3300 cm⁻¹) and a C=C stretching band (~1640 cm⁻¹), with the conjugated C=O stretch shifted to a lower frequency (~1680 cm⁻¹). semanticscholar.org Aromatic C=C stretching vibrations from the dimethylphenyl ring would be observed in the 1450–1600 cm⁻¹ range, while C-H stretching from both the aliphatic and aromatic portions would appear around 2850–3100 cm⁻¹.

Raman spectroscopy provides complementary information. Symmetric vibrations, such as the breathing mode of the aromatic ring, often produce strong Raman signals. The C=O and C=C stretching modes are also Raman active. Analysis of the low-frequency region (below 400 cm⁻¹) in the Raman spectrum can yield information about the conformational properties of the flexible cyclohexane ring.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of atoms.

A crystal structure analysis of this compound would provide a wealth of information. nih.gov It would confirm which tautomer (diketo or enol) is present in the crystalline form. The analysis would yield precise bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule. researchgate.net The conformation of the cyclohexane-1,3-dione ring, which typically adopts a chair or envelope-like conformation in related structures, would be determined. nih.govresearchgate.net Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds (in the case of the enol form) or C-H···O interactions that stabilize the solid-state structure.

Table 3: Typical Bond Lengths Expected from X-ray Crystallography of a 5-Aryl-cyclohexane-1,3-dione Derivative.
Bond TypeTypical Length (Å)
C=O (Ketone)1.21 - 1.23
C-C (sp³-sp³)1.51 - 1.54
C-C (sp³-sp²)1.49 - 1.52
C-C (Aromatic)1.38 - 1.40
C-O (Enol)1.33 - 1.36
C=C (Enol)1.34 - 1.36

Mechanistic Investigations and Reactivity Profiles of 5 2,3 Dimethylphenyl Cyclohexane 1,3 Dione

Keto-Enol Tautomeric Equilibria and Influencing Factors

Like other β-dicarbonyl compounds, 5-(2,3-Dimethylphenyl)cyclohexane-1,3-dione exists as a dynamic equilibrium between its diketo and enol tautomers. libretexts.org Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton. libretexts.org The equilibrium position is not static; it is significantly influenced by various internal and external factors, including solvent, temperature, and the electronic nature of substituents. nih.govmdpi.com For most simple ketones, the equilibrium heavily favors the keto form, but for 1,3-dicarbonyls, the enol form can be significantly stabilized. youtube.comlibretexts.org

In cyclic 1,3-diones, the formation of a stabilizing intramolecular hydrogen bond within the enol tautomer is sterically impossible, unlike in their acyclic counterparts. researchgate.net However, the enol form can still be stabilized by factors such as conjugation and intermolecular hydrogen bonding with solvent molecules. researchgate.netlibretexts.org

The solvent environment plays a critical role in determining the predominant tautomeric form. nih.gov The polarity of the solvent can shift the equilibrium by preferentially solvating the more polar tautomer. Generally, the diketo form is more polar than the enol form. Consequently, an increase in solvent polarity tends to favor the diketo tautomer. missouri.edu Conversely, in nonpolar solvents, the enol form may be more prevalent. Studies on related cyclohexane-1,3-dione derivatives have shown that the keto-enol equilibrium is solvent-dependent. researchgate.net For instance, research on dimedone (5,5-dimethylcyclohexane-1,3-dione) has explored tautomerism in various organic solvents, confirming the significant influence of the medium. researchgate.net

The table below illustrates the general effect of solvent polarity on the keto-enol equilibrium for 1,3-dicarbonyl compounds.

SolventPolarityGeneral Effect on Equilibrium
ChloroformLowFavors enol form
DichloromethaneMediumIntermediate
AcetoneMedium-HighShifts toward keto form
AcetonitrileHighFavors keto form
MethanolHigh (Protic)Strongly favors keto form
Dimethyl Sulfoxide (DMSO)High (Aprotic)Favors keto form, but can stabilize enol via H-bonding

This table represents generalized trends for 1,3-dicarbonyls. The exact equilibrium constant (Keq) for this compound would require specific experimental determination.

Substituents on the cyclohexane-1,3-dione ring can exert significant electronic and steric effects on the tautomeric equilibrium. For this compound, the key substituent is the 2,3-dimethylphenyl group at the 5-position.

The interconversion between the keto and enol forms involves the transfer of a proton, a process known as prototropy. This proton transfer can be catalyzed by either acids or bases. youtube.comyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, making the α-hydrogen more acidic and easier to remove. youtube.com Under basic conditions, the α-hydrogen is directly abstracted by a base to form an enolate intermediate, which is then protonated to yield the enol. youtube.com

Acidity of the Cyclohexane-1,3-dione Moiety and Anion Chemistry

The hydrogen atoms on the carbon atom situated between the two carbonyl groups (the C2 position) are notably acidic. libretexts.org This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, the enolate anion, through resonance. The negative charge is delocalized over the two oxygen atoms and the α-carbon, significantly increasing the stability of the anion.

The pKa value is a quantitative measure of this acidity; a lower pKa indicates a stronger acid. libretexts.org While the specific pKa of this compound has not been reported, the parent compound, cyclohexane-1,3-dione, has a pKa of approximately 5.26. This is substantially more acidic than a simple ketone like acetone (pKa ≈ 19). The 5-aryl substituent is not expected to drastically alter this value, though its electronic properties could cause a minor deviation. The formation of the enolate anion is fundamental to much of the reactivity of this compound, as the enolate is a potent nucleophile. ashp.org

Electrophilic and Nucleophilic Reactions at the Dione (B5365651) System

The cyclohexane-1,3-dione scaffold is a versatile precursor for the synthesis of a wide array of more complex molecules, including various heterocyclic compounds. researchgate.netresearchgate.net Its reactivity stems from the presence of both electrophilic carbonyl carbons and the nucleophilic α-carbon (via the enolate).

The carbonyl groups of this compound are susceptible to attack by nucleophiles. One of the most important reactions of this class of compounds is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as the dione itself, to an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org

For instance, the reaction of a 5-arylcyclohexane-1,3-dione with an aromatic aldehyde leads to the formation of a benzylidene intermediate. This can be followed by a second reaction (a Michael addition) with another molecule of the dione and subsequent cyclization to form xanthene derivatives. researchgate.net These reactions are valuable in synthetic chemistry for building complex molecular architectures from simpler starting materials. mdpi.comnih.gov

The carbonyl groups can also undergo reduction. Using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the ketone functionalities can be converted to secondary alcohols, yielding the corresponding diol. The specific stereochemical outcome of such a reduction would depend on the reagent used and the steric environment around the carbonyl centers.

Reactivity at Alpha-Carbons (e.g., Alkylations, Halogenations)

The methylene group at the C2 position, flanked by two carbonyl groups, exhibits significant acidity, readily forming an enolate anion under basic conditions. This enolate is a key intermediate for various functionalization reactions, including alkylation and halogenation.

Alkylations: C-alkylation at the C2 position is a common transformation for cyclohexane-1,3-dione systems. However, direct alkylation of the parent dione can be challenging due to the competing O-alkylation pathway, especially with unactivated electrophiles. nih.gov To circumvent this, derivatization strategies are often employed. For instance, conversion of one of the ketone groups to a ketodimethyl hydrazone can direct the alkylation to exclusively occur at the C2 carbon. nih.gov Subsequent hydrolysis of the hydrazone regenerates the dione functionality, yielding the 2,2-dialkylated product. nih.gov In the case of this compound, the reaction would proceed via the enolate at C2, attacking an alkyl halide (R-X) to form the C-alkylated product. The bulky C5 substituent is not expected to significantly hinder this position.

Halogenations: The enol or enolate form of this compound can react with electrophilic halogen sources (e.g., Br₂, Cl₂, NCS, NBS) to introduce a halogen atom at the C2 position. The reaction typically proceeds rapidly due to the high nucleophilicity of the enolate. The resulting 2-halo-5-(2,3-dimethylphenyl)cyclohexane-1,3-dione is a versatile intermediate for further synthetic transformations.

Table 1: Reactivity at the α-Carbon (C2) of this compound

Reaction Reagent(s) Product Key Features

| Alkylation | 1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | 2-Alkyl-5-(2,3-dimethylphenyl)cyclohexane-1,3-dione | Proceeds via enolate intermediate; potential for O-alkylation as a side reaction. | | Halogenation | Electrophilic Halogen (e.g., Br₂, NBS) | 2-Halo-5-(2,3-dimethylphenyl)cyclohexane-1,3-dione | Typically a fast reaction involving the enol or enolate form. |

Aromatization Pathways to Substituted Phenols

Cyclohexane-1,3-dione derivatives can undergo oxidative aromatization to form substituted phenols, a transformation of significant synthetic utility. google.com A common method involves treatment with molecular iodine in an alcohol solvent, such as methanol. lookchemmall.comnih.gov

For this compound, this process would lead to the formation of a substituted resorcinol (1,3-dihydroxybenzene) or an anisole derivative. The proposed mechanism involves several steps:

Enolization: The dione establishes equilibrium with its enol form.

Hemiketal Formation: The alcohol solvent (e.g., methanol) adds to one of the carbonyl groups.

Dehydration: Elimination of water yields a methoxy-substituted cyclohexenone intermediate. lookchemmall.com

Oxidative Dehydrogenation: Iodine facilitates the oxidation of the ring, leading to the formation of the aromatic system. lookchemmall.com

The reaction can yield either monomethoxy or dimethoxy products, depending on the reaction conditions and the nature of other substituents on the ring. lookchemmall.com This pathway provides a direct route to highly functionalized aromatic compounds from readily available cyclic dione precursors. google.comnih.gov

Ring Inversion Dynamics of the Cyclohexanedione Ring

The six-membered cyclohexanedione ring is not planar and adopts various conformations, with the chair form being the most stable. The ring can undergo a "ring flip" or inversion process, interconverting between two chair conformations. In this process, axial substituents become equatorial and vice versa.

For this compound, the bulky aromatic group at C5 can occupy either an axial or an equatorial position.

Equatorial Conformer: The 2,3-dimethylphenyl group is in the equatorial position. This is generally the more stable conformation as it minimizes unfavorable 1,3-diaxial interactions with the hydrogens at C1 and C3.

Axial Conformer: The 2,3-dimethylphenyl group is in the axial position, leading to significant steric strain due to interactions with the axial hydrogens.

The energy barrier for the chair-to-chair interconversion is a key parameter of the molecule's dynamics. While the barrier for cyclohexane (B81311) is approximately 10-11 kcal/mol, the presence of the sp² hybridized carbonyl carbons and the bulky C5 substituent in this compound alters this value. The transition state for the inversion is a high-energy, non-planar "twist-boat" conformation. The significant energy difference between the stable equatorial conformer and the strained axial conformer means that at equilibrium, the population of the axial conformer will be very low.

Table 2: Conformational Analysis of this compound

Conformation Substituent Position Relative Stability Key Interactions
Chair 1 (Major) 2,3-Dimethylphenyl at C5 (Equatorial) Most Stable Minimized steric strain.
Chair 2 (Minor) 2,3-Dimethylphenyl at C5 (Axial) Least Stable Significant 1,3-diaxial steric interactions.
Twist-Boat Transition State High Energy Represents the energy barrier to ring inversion.

Photochemical Transformations of Dione Systems

The photochemical behavior of this compound is primarily governed by the α,β-unsaturated ketone moiety present in its enol form. Upon absorption of UV light, cyclic enones can undergo a variety of transformations. magadhmahilacollege.org

The mechanism often begins with photoexcitation from the ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing to a more stable triplet excited state (T₁). wikipedia.org The reactivity proceeds from this triplet state. Potential photochemical pathways include:

[2+2] Cycloadditions: The excited enone can react with an alkene (either intermolecularly or intramolecularly) to form a cyclobutane ring. This reaction proceeds via a stepwise mechanism involving a diradical intermediate. wikipedia.org

Photorearrangements: Cyclohexenones are known to undergo rearrangement reactions. For example, 4,4-disubstituted cyclohexenones can rearrange to form bicyclo[3.1.0]hexan-2-ones, often called "lumiketones". sci-hub.se

Dimerization: In the absence of other reactants, the excited enone can react with a ground-state molecule of itself to form dimers. magadhmahilacollege.org

The specific pathway taken by this compound would depend on the reaction conditions, such as the wavelength of light used and the presence of other reactants. The 2,3-dimethylphenyl group is unlikely to participate directly in these transformations but will influence the stability of intermediates and the stereochemical outcome of the reactions.

Computational and Theoretical Chemistry Studies on 5 2,3 Dimethylphenyl Cyclohexane 1,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and equilibrium geometry of molecules. For 5-(2,3-dimethylphenyl)cyclohexane-1,3-dione, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a combination of a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy. acs.org

The optimization process seeks the lowest energy conformation on the potential energy surface, yielding the most stable three-dimensional structure. From this, electronic properties like the distribution of electron density, molecular orbital shapes, and the molecular electrostatic potential (MEP) can be visualized. The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. In studies of related cyclohexane-1,3-dione derivatives, DFT has been successfully used to optimize geometries and calculate various molecular descriptors. nih.govacs.org

Table 1: Illustrative Geometric Parameters Calculated by DFT for a Phenylcyclohexane (B48628) Analogue This table presents typical data obtained from DFT calculations on a related structure to illustrate the expected outputs for this compound.

ParameterDescriptionTypical Calculated Value
C=O Bond LengthLength of the carbonyl double bonds in the dione (B5365651) ring.~1.22 Å
C-C (ring) Bond LengthAverage length of the carbon-carbon single bonds within the cyclohexane (B81311) ring.~1.54 Å
C-C (ring-phenyl) Bond LengthLength of the single bond connecting the cyclohexane and phenyl rings.~1.52 Å
O=C-C Bond AngleAngle involving the carbonyl group within the ring.~121°
C-C-C (ring) Bond AngleAverage bond angle within the cyclohexane ring, indicating chair conformation.~111°

Conformational Analysis and Potential Energy Surfaces

Computational methods are used to explore the potential energy surface (PES) associated with the interconversion of these conformers. Generally, for monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is significantly more stable due to the avoidance of steric clashes known as 1,3-diaxial interactions. researchgate.net In the case of this compound, the equatorial conformer is expected to be heavily favored. DFT and MP2 level calculations on phenylcyclohexane have shown that the equatorial conformer is more stable than the axial one. researchgate.net By calculating the energies of both the axial and equatorial conformers, the Gibbs free energy difference (ΔG) can be determined, allowing for the prediction of their equilibrium population.

Table 2: Predicted Relative Energies of Conformers Based on principles of conformational analysis for substituted cyclohexanes.

ConformerSubstituent PositionExpected Relative Energy (kcal/mol)Predicted Stability
1Equatorial 2,3-Dimethylphenyl0.00 (Reference)More Stable
2Axial 2,3-Dimethylphenyl> 3.0Less Stable

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. For this compound, ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy. rsc.org The typical method involves geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation at the DFT level. The calculated shifts are then often scaled and compared to experimental spectra. This process is particularly useful for assigning specific signals to the correct atoms and for distinguishing between different isomers or conformers. rsc.orgcolostate.edu

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O stretches of the dione moiety or the C-H vibrations of the aromatic ring. researchgate.net

Table 3: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Compound (5-methylcyclohexane-1,3-dione) This table illustrates the typical accuracy of computational NMR prediction.

Proton EnvironmentExperimental Shift (ppm) chemicalbook.comHypothetical Predicted Shift (ppm)
Enolic OH11.3011.15
Vinylic CH5.485.55
CH₂ (adjacent to C=O)2.4-2.52.48
CH (with methyl group)2.702.65

Elucidation of Reaction Mechanisms via Computational Modeling

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Computational modeling allows for the detailed exploration of reaction pathways, including the identification of transition states and intermediates. For this compound, this could involve modeling its synthesis, which typically proceeds via a Michael addition followed by an intramolecular condensation.

By calculating the energies of reactants, products, and all transition states, a complete energy profile for the reaction can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is directly related to the reaction rate. Such studies can explain the regioselectivity and stereoselectivity of a reaction and can be used to design more efficient synthetic routes or to understand the molecule's metabolic fate. DFT calculations are a standard tool for investigating mechanisms of various organic reactions, including cycloadditions and condensations. mdpi.com

Quantum Chemical Descriptors and Reactivity Predictions

A range of quantum chemical descriptors can be calculated to predict the reactivity of this compound. These descriptors are derived from the electronic structure and are often used in quantitative structure-activity relationship (QSAR) studies. nih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity. Other global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactive tendencies. nih.govacs.org

Table 4: Key Quantum Chemical Descriptors and Their Significance Based on descriptors used in QSAR studies of cyclohexane-1,3-dione derivatives. nih.gov

DescriptorAbbreviationSignificance
Highest Occupied Molecular Orbital EnergyE(HOMO)Indicates electron-donating ability; higher energy suggests greater nucleophilicity.
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)Indicates electron-accepting ability; lower energy suggests greater electrophilicity.
HOMO-LUMO GapΔECorrelates with chemical stability and reactivity. A smaller gap implies higher reactivity.
Dipole MomentμMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Electrophilicity IndexωA global measure of a molecule's electrophilic character.
Molecular Electrostatic PotentialMEPVisualizes charge distribution and predicts sites for electrophilic/nucleophilic attack.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions can significantly influence the conformation and properties of a molecule. Cyclohexane-1,3-dione exists in equilibrium with its enol tautomer. wikipedia.org In the enol form of this compound, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the adjacent carbonyl oxygen. This interaction creates a stable six-membered ring, which can lock the molecule into a specific planar conformation for that part of the structure.

Computational methods, such as Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis, can be used to characterize and quantify these interactions. For instance, studies on cis-cyclohexane-1,3-diol have computationally investigated the presence and energy of intramolecular hydrogen bonds in various solvents. rsc.org Other potential non-covalent interactions in the target molecule include C-H···π interactions between the hydrogen atoms of the cyclohexane ring and the electron-rich π-system of the 2,3-dimethylphenyl group, which could further stabilize certain conformations.

Lack of Specific Research Data on this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . Consequently, it is not possible to provide a detailed article that adheres to the user's specified outline regarding its synthetic utility and applications.

The conducted searches for information pertaining to its role as a precursor in complex organic molecule synthesis, its use in the creation of heterocyclic compounds like acridinediones and pyrano-diones, its application in material science, or strategies for its late-stage functionalization did not yield any specific results for this particular compound.

While there is extensive research available on the parent scaffold, cyclohexane-1,3-dione, and its more common derivatives such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), this body of work does not specifically address the 5-(2,3-Dimethylphenyl) substituted variant. The existing literature details the broad utility of the cyclohexane-1,3-dione core in various synthetic applications; however, extrapolating this information to the specific target compound without direct evidence would be scientifically inaccurate and speculative.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of specific data in the public domain.

Future Research Directions and Unexplored Avenues for 5 2,3 Dimethylphenyl Cyclohexane 1,3 Dione

Novel Synthetic Methodologies and Process Intensification

Currently, specific synthetic methodologies or process intensification studies for 5-(2,3-Dimethylphenyl)cyclohexane-1,3-dione have not been reported. Future research could focus on developing more efficient and sustainable synthetic routes. General strategies for synthesizing substituted cyclohexane-1,3-diones often involve Michael-Claisen type reactions. google.com Future work could adapt these methods or explore novel pathways, potentially utilizing one-pot procedures to improve atom economy and reduce waste. google.com Process intensification, which aims to develop smaller, more efficient, and sustainable processes, represents a significant area for exploration. mdpi.com This could involve investigating continuous flow synthesis, which can offer better control over reaction parameters and improve safety and scalability compared to traditional batch processes. nih.gov

Advanced Mechanistic Insights via In Situ Spectroscopy and Kinetic Studies

There is no available literature on the mechanistic aspects of reactions involving this compound. A significant research avenue would be to employ advanced analytical techniques to understand its reactivity. In situ spectroscopy methods, such as ReactIR (Fourier-transform infrared spectroscopy) or NMR (Nuclear Magnetic Resonance) spectroscopy, could provide real-time data on reaction intermediates and transition states. Kinetic studies would be crucial to determine reaction orders, activation energies, and the influence of catalysts, solvents, and temperature on reaction rates. These fundamental studies would enable the optimization of existing reactions and the rational design of new chemical transformations.

Exploration of New Chemical Transformations and Rearrangement Reactions

The chemical reactivity of this compound remains largely unexplored. The cyclohexane-1,3-dione scaffold is known to participate in a wide array of reactions, including multicomponent reactions to form fused heterocyclic systems like pyrans, pyridines, and thiophenes. nih.govresearchgate.net Future research should investigate the potential of the title compound to undergo similar transformations, which could lead to novel molecular architectures with interesting biological or material properties. Furthermore, rearrangement reactions, such as the benzilic acid rearrangement for cyclic diketones which can lead to ring contraction, could be explored. wiley-vch.de The specific influence of the 2,3-dimethylphenyl substituent on the outcome of these reactions would be a key area of investigation.

Development of Chemically Modified Analogues for Specific Research Probes or Intermediates

The development of analogues of this compound could provide valuable tools for chemical biology or serve as versatile synthetic intermediates. By introducing functional groups or fluorescent tags, analogues could be designed as specific research probes to study biological processes. nih.gov Given that cyclohexane-1,3-dione derivatives are precursors to compounds with herbicidal and anti-proliferative activities, creating a library of chemically modified analogues could lead to the discovery of new therapeutic agents or agrochemicals. nih.govmdpi.com These analogues would also serve as building blocks in the total synthesis of complex natural products. researchgate.net

Integration with Emerging Technologies in Organic Synthesis (e.g., Electrochemistry, Photoredox Catalysis)

Modern synthetic technologies offer powerful tools for activating molecules and forming chemical bonds under mild conditions. The integration of this compound with these emerging technologies is a completely unexplored field. Electrochemical synthesis could provide an environmentally friendly alternative to traditional redox reagents for carrying out transformations. rsc.org Similarly, photoredox catalysis, which uses visible light to initiate single-electron transfer processes, could unlock novel reaction pathways for this compound. sigmaaldrich.comresearchgate.net Investigating its behavior in photoredox-mediated reactions, such as C-H functionalization or cross-coupling reactions, could significantly expand its synthetic utility and lead to the rapid construction of complex molecules.

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(2,3-Dimethylphenyl)cyclohexane-1,3-dione, and how do substituent positions influence reaction efficiency?

The synthesis of aryl-substituted cyclohexane-1,3-diones typically involves Friedel-Crafts alkylation, Suzuki-Miyaura coupling, or Claisen-Schmidt condensation. For example, fluorophenyl analogs are synthesized via acid-catalyzed cyclization of diketones with aryl precursors under reflux conditions . Substituent steric effects (e.g., 2,3-dimethylphenyl vs. 3-fluorophenyl) significantly impact reaction yields due to hindered electrophilic aromatic substitution. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C) to mitigate steric hindrance from ortho-substituents .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) for preliminary characterization. For instance, ¹H NMR of 5-phenyl analogs reveals distinct keto-enol tautomerism signals (δ 3.5–5.0 ppm for enolic protons) . Single-crystal X-ray diffraction (XRD) resolves stereochemical ambiguities, as demonstrated for ethyl 3,3,5,5-tetracyano derivatives, where XRD confirmed chair conformations and substituent orientation .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?

Use in vitro assays targeting enzymes or receptors structurally related to its analogs. Fluorophenyl derivatives exhibit anticonvulsant activity via GABA receptor modulation , while chlorophenyl analogs show antimicrobial properties in disk diffusion assays . Prioritize assays like COX-2 inhibition or kinase profiling, given the compound’s diketone motif, which may chelate metal ions in enzymatic active sites .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?

Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to assess interactions with targets like cyclooxygenase or ion channels. For ethyl tetracyano derivatives, DFT calculations optimized ligand geometry, while MD simulations (50 ns trajectories) evaluated stability in binding pockets . Adjust force fields (e.g., AMBER) to account for the dimethylphenyl group’s van der Waals interactions .

Q. How do structural modifications at the 2,3-dimethylphenyl position alter structure-activity relationships (SAR) in related compounds?

Comparative SAR studies show that para-substituents (e.g., 4-fluoro) enhance electronic effects, while ortho-substituents (e.g., 2,3-dimethyl) increase steric bulk, reducing binding to planar active sites. For example, 3-fluorophenyl analogs exhibit higher anticonvulsant potency than para-substituted derivatives due to improved dipole interactions . Tabulate substituent effects:

Substituent PositionElectronic EffectSteric EffectBioactivity Trend
2,3-DimethylWeakly electron-donatingHighReduced membrane permeability
3-FluoroStrongly electron-withdrawingModerateEnhanced receptor affinity
4-ChloroModerate electron-withdrawingLowImproved antimicrobial activity

Q. How should researchers address contradictory data in biological activity studies of aryl-substituted cyclohexane-1,3-diones?

Contradictions often arise from assay variability or substituent-dependent pharmacokinetics. For example, 3-fluorophenyl derivatives show conflicting anticonvulsant results in rodent models due to metabolic instability . Validate findings using orthogonal assays (e.g., electrophysiology for ion channel targets) and adjust experimental parameters (e.g., pH for solubility). Cross-reference with pharmacokinetic studies (e.g., microsomal stability assays) to clarify discrepancies .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the cyclohexane-1,3-dione core?

Use directing groups (e.g., methoxy or halogens) to control substitution patterns. For 5-(2-methoxyphenyl) analogs, methoxy groups direct electrophiles to the para position via resonance effects . Computational tools like Fukui indices (derived from DFT) predict reactive sites; meta-substitution is favored in electron-deficient aryl rings .

Methodological Notes

  • Spectral Analysis : Assign enol-keto tautomers using temperature-dependent NMR (e.g., DMSO-d₆ at 25°C vs. 60°C) .
  • Crystallography : Soak crystals in heavy-atom solutions (e.g., HgBr₂) to enhance XRD resolution for low-symmetry structures .
  • Computational Modeling : Validate docking poses with free energy perturbation (FEP) calculations to account for ligand flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.